N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that features a benzothiophene core, a piperidine sulfonyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the cyano group and the piperidine sulfonyl group. Common reagents used in these reactions include sulfur-containing compounds, nitriles, and piperidine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include steps such as purification through crystallization or chromatography, and rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide variety of derivatives depending on the substituents introduced.
Scientific Research Applications
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets such as enzymes or receptors.
Biological Research: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying biochemical pathways.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism by which N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-METHYL-4-NITRO-3-ISOXAZOLECARBOXAMIDE
- N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)-2-[(2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE
- 2-(1H-BENZIMIDAZOL-2-YLSULFANYL)-N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE
Uniqueness
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C22H25N3O3S2 |
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Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-9-10-16(13-20(15)30(27,28)25-11-5-2-6-12-25)21(26)24-22-18(14-23)17-7-3-4-8-19(17)29-22/h9-10,13H,2-8,11-12H2,1H3,(H,24,26) |
InChI Key |
OYTYDDPYNJLYBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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